Zapotin

PKC epsilon cancer signaling isoform selectivity

Zapotin (5,6,2′,6′-tetramethoxyflavone) features a unique 2′,6′-dimethoxy B-ring absent in tangeretin/nobiletin, enabling selective PKCε activation. It exhibits 2.4-fold enhanced potency in PKCε-overexpressing HeLa cells (IC50: 7.6 µM vs. 17.9 µM) and sub-µM HT-29 activity (0.274 µM), making it essential for PKCε signaling, autophagy-apoptosis crosstalk, and colon cancer chemoprevention models. Substituting with other PMFs yields non-equivalent results. Procure zapotin as the validated differentiation-inducing positive control and B-ring SAR comparator.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
CAS No. 14813-19-5
Cat. No. B192691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZapotin
CAS14813-19-5
Synonyms5,6,2′,6′-Tetramethoxyflavone;  2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC
InChIInChI=1S/C19H18O6/c1-21-12-6-5-7-13(22-2)18(12)16-10-11(20)17-14(25-16)8-9-15(23-3)19(17)24-4/h5-10H,1-4H3
InChIKeyPBQMALAAFQMDSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zapotin (CAS 14813-19-5): A Distinct 5,6,2′,6′-Tetramethoxyflavone for Chemoprevention and Cancer Research Procurement


Zapotin (5,6,2′,6′-tetramethoxyflavone, CAS 14813-19-5) is a polymethoxyflavone (PMF) belonging to the flavonoid class of natural polyphenols, structurally characterized by a unique 2′,6′-dimethoxy B-ring pattern not previously reported among naturally occurring flavonoids [1]. It occurs naturally in the seeds of Casimiroa edulis (White Sapote) and certain citrus peels [2]. Zapotin exhibits a broad spectrum of in vitro biological activities including anticancer, chemopreventive, and differentiation-inducing effects, and has been synthesized on a multigram scale via an efficient regioselective C-acylation route [3].

Zapotin vs. Other Polymethoxyflavones: Why Structural and Functional Equivalence Cannot Be Assumed in Procurement


Within the polymethoxyflavone (PMF) subclass, compounds such as tangeretin (5,6,7,8,4′-pentamethoxyflavone) and nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone) share a common flavone core but differ critically in methoxylation pattern, which dictates both molecular target engagement and biological outcome [1]. Zapotin bears a distinct 2′,6′-dimethoxy B-ring and 5,6-dimethoxy A-ring, a substitution arrangement that confers selective activation of protein kinase C epsilon (PKCε) not observed with other PMFs such as tangeretin [2]. Consequently, substituting zapotin with another PMF in experimental workflows—particularly those involving PKCε-mediated signaling, autophagy-apoptosis crosstalk, or differentiation induction—will yield non-equivalent results and compromise data reproducibility [3].

Zapotin Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparator Data


Selective PKCε Activation: Zapotin vs. Other PKC Isoforms and Tangeretin

Zapotin selectively activates protein kinase C epsilon (PKCε) over other PKC family members, a selectivity profile that distinguishes it from other PMFs such as tangeretin [1]. In wild-type HeLa cells with basal endogenous PKCε expression, zapotin inhibited proliferation with an IC50 of 17.9 ± 1.6 µM; in HeLa cells overexpressing doxycycline-inducible constitutively active PKCε (HeLaPKCεA/E), the IC50 was enhanced to 7.6 ± 1.3 µM [2]. This 2.4-fold increase in potency in PKCε-overexpressing cells demonstrates that PKCε status directly modulates zapotin's anti-proliferative efficacy—a functional consequence of its selective PKCε engagement [3].

PKC epsilon cancer signaling isoform selectivity

Differentiation Induction in HL-60 Promyelocytic Leukemia: Zapotin's Favorable Profile vs. Plant Extract Screen

In a large-scale screening program of plant-derived extracts and isolated compounds using HL-60 promyelocytic leukemia cells, zapotin demonstrated the most favorable biological profile among tested agents, characterized by correlated induction of differentiation, proliferation arrest, and absence of cytotoxicity [1]. Zapotin induced commitment to differentiation within 24 h of exposure as measured by CD11b, CD13, CD14, and CD15 membrane marker expression [2]. This differentiation-first, cytotoxicity-absent profile contrasts sharply with conventional chemotherapeutic agents and positions zapotin as a distinct chemopreventive candidate rather than a cytotoxic agent [3].

HL-60 differentiation leukemia chemoprevention

Autophagy-Apoptosis Crosstalk Modulation: Zapotin Concentration-Dependent Autophagosome Inhibition

Zapotin uniquely modulates the crosstalk between autophagy and apoptosis pathways in PKCε-overexpressing cancer cells, producing both anti-autophagic and pro-apoptotic effects [1]. Increasing zapotin concentrations from 7.5 µM to 30 µM caused progressive inhibition of autophagosome formation and decline in microtubule-associated protein 1 light chain 3 (LC3) protein levels, accompanied by increased expression of negative autophagy regulators and decreased expression of pivotal autophagy genes [2]. This dual modulation—simultaneously suppressing autophagy while promoting apoptosis—represents a mechanistically distinct profile relative to single-pathway flavonoids [3].

autophagy apoptosis LC3 cancer cell death

Colon Carcinogenesis Prevention: Zapotin's Potent IC50 in HT-29 Cells vs. Aberrant Crypt Foci In Vivo

Zapotin exhibits potent anti-proliferative activity against HT-29 colon cancer cells with an IC50 of 2.74 × 10⁻⁷ M (0.274 µM) [1]. In an in vivo CF-1 mouse model of colon carcinogenesis, zapotin treatment resulted in significant reduction of aberrant crypt foci (ACF) formation and prevented loss of hexosaminidase in azoxymethane (AOM)-treated mouse colons (P<0.01) [2]. This combination of sub-micromolar in vitro potency and validated in vivo chemopreventive efficacy distinguishes zapotin from many flavonoid-class compounds that show in vitro activity but fail to demonstrate in vivo ACF suppression [3].

colon cancer aberrant crypt foci chemoprevention in vivo

Structural Uniqueness: 2′,6′-Dimethoxy B-Ring Not Reported in Other Natural Flavonoids

Spectroscopic and synthetic studies have definitively established zapotin as 2′,5,6,6′-tetramethoxyflavone (alternatively designated 5,6,2′,6′-tetramethoxyflavone), bearing a 2′,6′-dimethoxy substitution pattern on the B-ring [1]. This B-ring methoxylation arrangement was described as 'unique' and 'not previously reported among naturally occurring flavonoids' at the time of structural elucidation and remains a distinguishing feature relative to common citrus PMFs such as tangeretin (5,6,7,8,4′-pentamethoxyflavone) and nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone) [2].

structural biology natural products flavonoid classification

Cell Migration Inhibition: Zapotin Concentration-Dependent Reduction in HeLaPKCεA/E Cells

Zapotin produces a concentration-dependent inhibition of cell migration in HeLa cells overexpressing constitutively active PKCε [1]. In migration assays, increasing zapotin concentrations from 3.5 µM to 15 µM progressively decreased the migratory capacity of HeLaPKCεA/E cells [2]. This anti-migratory effect is mechanistically linked to zapotin's selective PKCε activation and subsequent down-modulation of induced PKCε protein levels, accompanied by decreased Bcl-2, c-Jun, and c-Fos expression [3].

cell migration metastasis PKC epsilon cancer

Zapotin Procurement: Validated Research Applications Based on Peer-Reviewed Evidence


PKCε-Mediated Cancer Signaling and Isoform Selectivity Studies

Zapotin is the appropriate selection for experiments investigating PKCε isoform-selective pharmacology. Its demonstrated ability to selectively activate PKCε over other PKC family members [1] and the 2.4-fold enhanced anti-proliferative potency in PKCε-overexpressing HeLa cells (IC50: 7.6 µM vs. 17.9 µM in wild-type) [2] make it uniquely suited for studies where PKCε expression status is an independent variable. Procurement of alternative PMFs such as tangeretin or nobiletin is not recommended for PKCε-focused work, as these compounds lack documented isoform selectivity and have not been shown to produce PKCε-dependent differential potency [3].

Differentiation-Inducing Chemopreventive Agent Screening and Benchmarking

For research programs evaluating chemopreventive agents that function via differentiation induction rather than direct cytotoxicity, zapotin serves as a validated positive control and reference standard. Its ranking as the 'most favorable biological profile' in HL-60 differentiation screens—marked by correlated differentiation induction, proliferation arrest, and lack of cytotoxicity [1]—provides a well-characterized benchmark against which novel compounds can be compared. This differentiation-first mechanism distinguishes zapotin from cytotoxic chemotherapeutic flavonoids and is relevant for long-term chemoprevention studies [2].

Autophagy-Apoptosis Crosstalk Investigation in PKCε-Driven Cancer Models

Zapotin should be procured for studies examining the interplay between autophagy and apoptosis pathways in cancer cells, particularly those with dysregulated PKCε signaling. The compound's unique dual modulation—inhibiting autophagosome formation at 7.5-30 µM while simultaneously promoting apoptosis [1]—provides a mechanistic tool for dissecting how these pathways intersect in PKCε-overexpressing contexts [2]. The gene expression changes induced by zapotin, including increased negative autophagy regulators and decreased pivotal autophagy genes [3], offer additional molecular endpoints for pathway interrogation.

Colon Cancer Chemoprevention In Vivo Model Validation

Zapotin is a suitable compound for in vivo colon carcinogenesis studies requiring a flavonoid-class agent with validated chemopreventive efficacy. Its sub-micromolar IC50 (0.274 µM) against HT-29 colon cancer cells and significant (P<0.01) reduction of aberrant crypt foci in the AOM-induced CF-1 mouse model [1] provide a dual in vitro/in vivo evidence base that supports its use as a reference compound for colon cancer chemoprevention studies. Researchers should note that not all PMFs demonstrate comparable in vivo ACF suppression despite in vitro activity [2].

Natural Product Structure-Activity Relationship (SAR) and Flavonoid Methoxylation Studies

Zapotin's unique 2′,6′-dimethoxy B-ring pattern [1] makes it a valuable scaffold for SAR investigations exploring how B-ring methoxylation influences flavonoid bioactivity, target engagement, and physicochemical properties. Compared to tangeretin (4′-methoxy B-ring) and nobiletin (3′,4′-dimethoxy B-ring), zapotin provides a structurally distinct comparator that can help isolate the contribution of 2′,6′-dimethoxy substitution to observed biological effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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